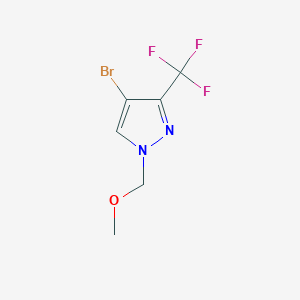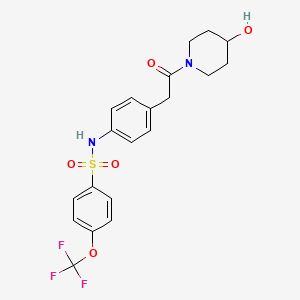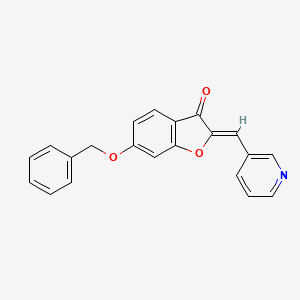
4-(3-Isocyanatopropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Isocyanatopropyl)morpholine is an organic compound with the molecular formula C8H14N2O2. It is a derivative of morpholine, featuring an isocyanate group attached to a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isocyanatopropyl)morpholine typically involves the reaction of morpholine with 3-isocyanatopropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Isocyanatopropyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the product .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and various adducts, depending on the nature of the reacting nucleophile .
Aplicaciones Científicas De Investigación
4-(3-Isocyanatopropyl)morpholine has several applications in scientific research:
Polymer Chemistry: It is used as a building block in the synthesis of polyurethane foams and elastomers, providing enhanced mechanical properties and stability.
Drug Synthesis: The compound is utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents.
Surface Modification: It is employed in the modification of surfaces to improve adhesion, wettability, and other surface properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Isocyanatopropyl)morpholine involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable products. This reactivity is exploited in various applications, including polymer synthesis and surface modification .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the isocyanate group, used in various chemical syntheses and as a solvent.
4-(3-Aminopropyl)morpholine: Similar structure but with an amine group instead of an isocyanate, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
4-(3-Isocyanatopropyl)morpholine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the formation of ureas, carbamates, and other derivatives .
Propiedades
IUPAC Name |
4-(3-isocyanatopropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-9-2-1-3-10-4-6-12-7-5-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLMXINSZAWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)



![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)
![5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2877212.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)
![N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2877215.png)
![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol](/img/structure/B2877219.png)
![5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2877220.png)


